(4-Amino-6-chloropyridin-3-yl)methanol
Overview
Description
“(4-Amino-6-chloropyridin-3-yl)methanol” is a chemical compound with the linear formula C6H7ClN2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “(4-Amino-6-chloropyridin-3-yl)methanol” can be represented by the InChI code: 1S/C6H7ClN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2,(H2,8,9) . The compound has a molecular weight of 158.59 g/mol .Physical And Chemical Properties Analysis
“(4-Amino-6-chloropyridin-3-yl)methanol” has a boiling point of 399.8°C at 760 mmHg . It is a solid substance . The compound has a molecular weight of 158.59 g/mol .Scientific Research Applications
Synthesis and Crystal Growth of 2-Amino-5-Nitropyridine 4-Chlorobenzoic Acid
Scientific Field
This research falls under the field of Materials Science and Nonlinear Optics .
Application Summary
The compound 2-amino-5-nitropyridine 4-chlorobenzoic acid (2A5NP4CBA) is a potentially useful organic adduct compound. It has been synthesized and grown as optically transparent single crystals for the first time in the literature .
Methods of Application
The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis. Fourier transform infrared (FTIR) spectrum has been recorded by the KBr pellet technique to determine the various vibrational functional groups in the title material .
Results or Outcomes
The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .
Efficient Synthesis of 4-Amino-2,6-Dichloropyridine
Scientific Field
This research is in the field of Organic Synthesis and Energetic Materials .
Application Summary
A facile synthetic route to an important intermediate 4-amino-2,6-dichloropyridine was developed .
Methods of Application
Oxidation of 2,6-dichloropyridine as a starting material gave pyridine N-oxide derivative which was subjected to nitration followed by reduction .
Results or Outcomes
The synthetic reactions proceeded under mild conditions. The synthesized compounds are expected to have high densities, high heats of formation and good detonation properties .
Safety And Hazards
properties
IUPAC Name |
(4-amino-6-chloropyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYMOPIIGPZZEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610534 | |
Record name | (4-Amino-6-chloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-6-chloropyridin-3-yl)methanol | |
CAS RN |
846036-96-2 | |
Record name | (4-Amino-6-chloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.